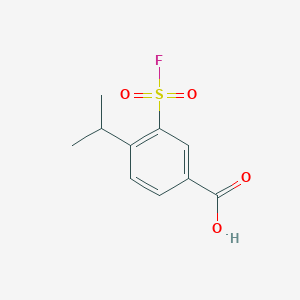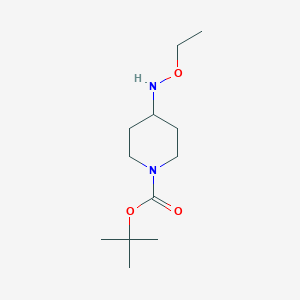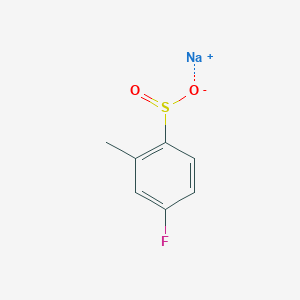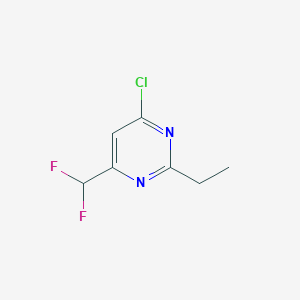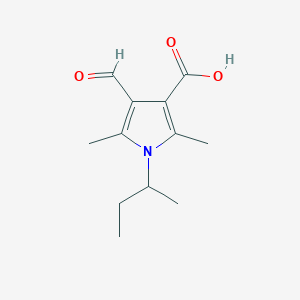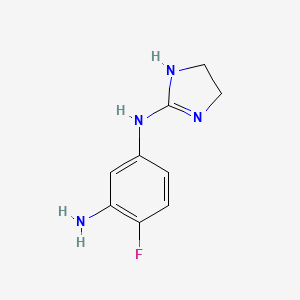
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11FN4 It is a derivative of imidazolidine and benzene, featuring a fluorine atom and an imidazolidin-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine typically involves the reaction of 4-fluoro-1,3-diaminobenzene with imidazolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a metal catalyst and an organic solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazolidin-2-one derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidin-2-ylidene derivatives.
Applications De Recherche Scientifique
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom and imidazolidin-2-ylidene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,4-diamine
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,2-diamine
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and imidazolidin-2-ylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H11FN4 |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
Clé InChI |
HKWFCVUHNYCCNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC(=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
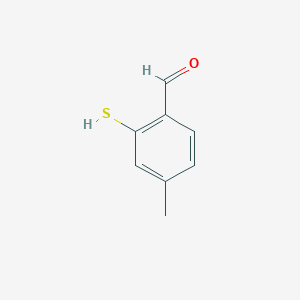
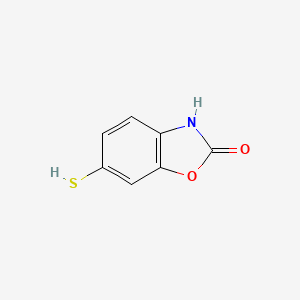


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)


